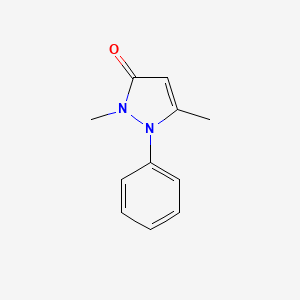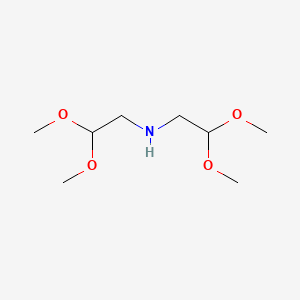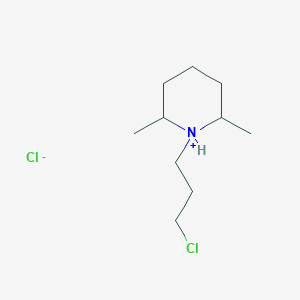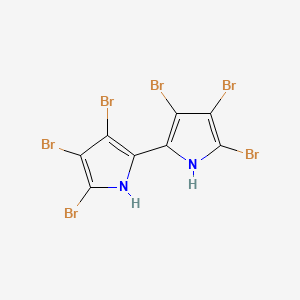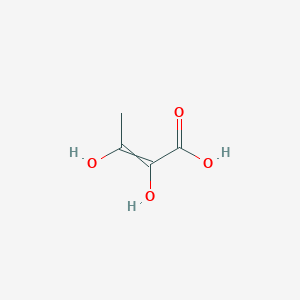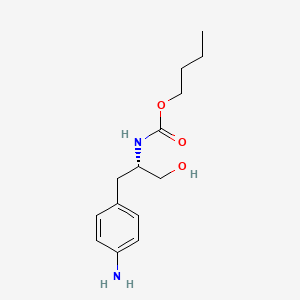
1-Amino-4-ethylpiperazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-ethylpiperazine-2,3-dione is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of an amino group at the first position and an ethyl group at the fourth position, along with two ketone groups at the second and third positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Amino-4-ethylpiperazine-2,3-dione can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions under controlled conditions. Microwave irradiation has been employed to enhance reaction rates and yields. For instance, condensation of iminodiacetic acid with various amines under microwave irradiation produces piperazine-2,6-dione derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-4-ethylpiperazine-2,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: The amino and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydroxyl groups replacing the ketone groups.
Substitution: Substituted derivatives with various functional groups replacing the amino or ethyl groups.
Wissenschaftliche Forschungsanwendungen
1-Amino-4-ethylpiperazine-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex piperazine derivatives.
Medicine: Piperazine derivatives are often explored for their pharmaceutical potential, and this compound is no exception.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Amino-4-ethylpiperazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
N-Ethylpiperazine-2,3-dione: This compound is structurally similar but lacks the amino group at the first position.
Piperazine-2,6-dione: Another related compound with different substitution patterns on the piperazine ring.
Uniqueness: 1-Amino-4-ethylpiperazine-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and an ethyl group, along with two ketone groups, makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
71999-56-9 |
|---|---|
Molekularformel |
C6H11N3O2 |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
1-amino-4-ethylpiperazine-2,3-dione |
InChI |
InChI=1S/C6H11N3O2/c1-2-8-3-4-9(7)6(11)5(8)10/h2-4,7H2,1H3 |
InChI-Schlüssel |
YQSSQGXGOQKFBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(C(=O)C1=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


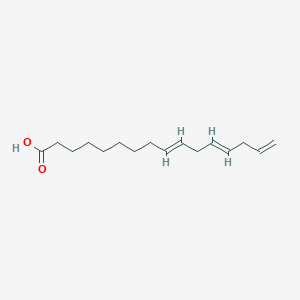


![2-[[2-(Propanoylamino)benzoyl]amino]benzoic acid](/img/structure/B13810867.png)
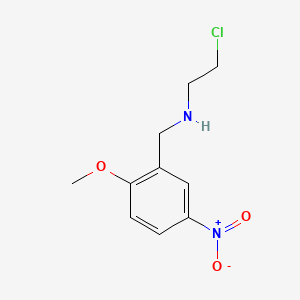
![1-[4-(Aminomethyl)piperazin-1-yl]ethan-1-one](/img/structure/B13810875.png)
